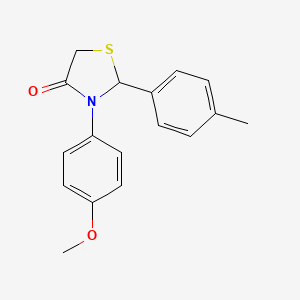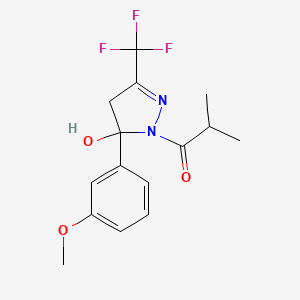![molecular formula C22H22O3 B5210055 8-methyl-7-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5210055.png)
8-methyl-7-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methyl-7-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one, also known as flavokawain A (FKA), is a naturally occurring chalcone found in the kava plant. FKA has been studied extensively for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial effects.
Mechanism of Action
The exact mechanism of FKA's anti-cancer effects is not fully understood, but it is believed to involve multiple pathways. FKA has been shown to activate the p53 tumor suppressor pathway, which plays a critical role in regulating cell growth and apoptosis. FKA has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, FKA has also been studied for its potential anti-inflammatory and anti-microbial properties. FKA has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. FKA has also been shown to have antibacterial and antifungal activity against various pathogens.
Advantages and Limitations for Lab Experiments
One advantage of using FKA in lab experiments is its natural origin, which makes it a potentially safer and more sustainable alternative to synthetic compounds. However, FKA's low solubility in water can make it difficult to work with in certain experiments, and its potential toxicity at high doses should be carefully considered.
Future Directions
There are several areas of future research that could further elucidate FKA's potential pharmacological properties. One area of interest is the development of FKA analogs with improved solubility and potency. Another area of interest is the investigation of FKA's potential effects on other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, more studies are needed to fully understand FKA's mechanism of action and potential side effects.
Synthesis Methods
FKA can be synthesized from the kava plant using various methods, including extraction and purification techniques. One common method involves the use of supercritical carbon dioxide extraction, which has been shown to yield high purity FKA with minimal solvent usage.
Scientific Research Applications
FKA has been extensively studied for its potential anti-cancer properties. In vitro studies have shown that FKA can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, and colon cancer. FKA has also been shown to inhibit cancer cell proliferation and metastasis.
properties
IUPAC Name |
8-methyl-7-[(E)-3-phenylprop-2-enoxy]-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c1-3-8-18-15-21(23)25-22-16(2)20(13-12-19(18)22)24-14-7-11-17-9-5-4-6-10-17/h4-7,9-13,15H,3,8,14H2,1-2H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJPZUVOBVYQAK-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4-propyl-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5209977.png)

![2-(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5209994.png)
![N~1~-allyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5210000.png)

![3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5210008.png)
![5-[4-(4-nitrophenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5210018.png)
![6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5210030.png)
![5-amino-N-(2,4-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5210034.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide](/img/structure/B5210058.png)
![2-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5210064.png)
![5-bromo-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5210070.png)
![methyl 5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5210075.png)
![N-(1-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5210083.png)